2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a 3-methylphenyl group attached to a tetrahydrotriazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method includes the reaction of appropriate aldehydes with 3-amino-1,2,4-triazole and dimedone under conventional heating or microwave irradiation . The reaction conditions often involve the use of catalysts such as Schiff base zinc complexes supported on magnetite nanoparticles, which facilitate the reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and ability to produce high yields in a shorter time frame . Additionally, the use of reusable catalysts, such as those supported on magnetic nanoparticles, can enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazoloquinazolinone core.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Materials Science: The compound’s optical and electrochemical properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Its potential biological activity can be explored for various therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazole-based structure, known for its use as a CDK2 inhibitor in cancer treatment.
Triazolopyrazine: A related compound used in various pharmaceutical applications, including as a precursor in drug synthesis.
Uniqueness
2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethylsulfanyl and 3-methylphenyl groups, along with the triazoloquinazolinone core, provide a distinct profile that can be leveraged for specialized applications in various fields.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H20N4OS/c1-3-24-18-20-17-19-13-8-5-9-14(23)15(13)16(22(17)21-18)12-7-4-6-11(2)10-12/h4,6-7,10,16H,3,5,8-9H2,1-2H3,(H,19,20,21) |
InChI Key |
OGTFWABWMPHIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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